1H-Pyrazol-1-yl morpholine-4-carboxylate

Description

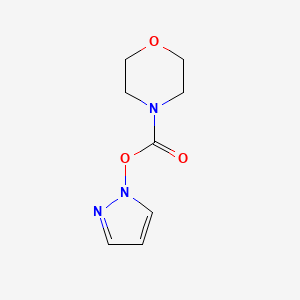

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

pyrazol-1-yl morpholine-4-carboxylate |

InChI |

InChI=1S/C8H11N3O3/c12-8(10-4-6-13-7-5-10)14-11-3-1-2-9-11/h1-3H,4-7H2 |

InChI Key |

NMWLPMRYAGKVPD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)ON2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrazol 1 Yl Morpholine 4 Carboxylate and Its Analogues

General Approaches to Pyrazole (B372694) Ring Construction

The pyrazole nucleus is a privileged scaffold in drug discovery and materials science, leading to the development of numerous synthetic routes for its construction. These methods can be broadly categorized into cyclocondensation reactions, cycloaddition reactions, multicomponent reactions, and metal-catalyzed strategies.

Cyclocondensation Reactions of Hydrazines with 1,3-Diketones and Related Systems

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govpharmaguideline.comsemanticscholar.orgnih.gov This reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the diketone. pharmaguideline.com For instance, the reaction of an aryl hydrazine with a diketone bearing both an aryl and an alkyl substituent typically yields the regioisomer where the aryl group from the hydrazine is adjacent to the alkyl substituent of the pyrazole ring as the major product. pharmaguideline.com

Various modifications and improvements to the Knorr synthesis have been developed. For example, 1,3-diketones can be generated in situ from ketones and acid chlorides, and then reacted with hydrazine in a one-pot procedure to yield polysubstituted pyrazoles. organic-chemistry.org Additionally, α,β-unsaturated ketones and aldehydes can serve as precursors to the 1,3-dicarbonyl system, expanding the scope of this methodology.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

| Hydrazine hydrate | Acetylacetone | 3,5-Dimethylpyrazole | semanticscholar.org |

| Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenylpyrazole | N/A |

| Methylhydrazine | Ethyl acetoacetate | Mixture of 1,3-dimethyl- and 1,5-dimethylpyrazol-5-one | nih.gov |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govrevistabionatura.org In this context, diazo compounds or their precursors, such as N-tosylhydrazones, serve as the 1,3-dipole, which react with alkynes or alkenes as the dipolarophile. nih.gov

Nitrilimines, generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that readily undergo cycloaddition with alkynes to furnish substituted pyrazoles. revistabionatura.org This approach offers a high degree of regiocontrol and functional group tolerance. The reaction of nitrilimines with ninhydrin-derived Morita–Baylis–Hillman carbonates has been shown to produce a wide array of 1,3,5-trisubstituted pyrazoles in high yields. revistabionatura.org

Multicomponent Reactions for Substituted Pyrazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted pyrazoles. nih.govrevistabionatura.org These reactions offer significant advantages in terms of operational simplicity, time and resource efficiency, and the ability to generate diverse molecular libraries.

One common MCR approach for pyrazole synthesis involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can provide highly substituted pyrazoles. nih.gov Another strategy involves the concatenation of classical condensation-based methodology with modern cross-coupling chemistry. nih.gov

Metal-Catalyzed Synthetic Strategies for Pyrazole Derivatives

Transition metal catalysis has significantly expanded the toolkit for pyrazole synthesis, enabling the formation of complex pyrazole derivatives that are not readily accessible through traditional methods. revistabionatura.org Various metals, including palladium, copper, silver, and nickel, have been employed to catalyze different bond-forming reactions in the construction of the pyrazole ring.

Copper-catalyzed reactions have been particularly useful. For instance, a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from a hydrazine, an enaminone, and an aryl halide has been reported. nih.gov In this domino reaction, the initial cyclization of the hydrazine with the enaminone is followed by a Ullmann-type coupling with the aryl halide. nih.gov Silver-catalyzed reactions have also been employed, for example, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Nickel-based heterogeneous catalysts have been utilized in the one-pot synthesis of pyrazoles from acetophenones, aldehydes, and hydrazine.

Introduction of the Morpholine-4-carboxylate Functionality

Once the pyrazole ring is constructed, the morpholine-4-carboxylate moiety can be introduced onto one of the nitrogen atoms of the pyrazole. This is typically achieved through an N-acylation reaction.

Carbamate Formation Reactions via Activation of Carbonyl Donors

The formation of the carbamate linkage in 1H-Pyrazol-1-yl morpholine-4-carboxylate involves the reaction of a pyrazole with an activated carbonyl derivative of morpholine (B109124). The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon.

A common and direct method for this transformation is the use of morpholine-4-carbonyl chloride. In this reaction, the pyrazole, often deprotonated with a mild base to enhance its nucleophilicity, reacts with the acyl chloride to form the desired N-acyl pyrazole and a chloride salt as a byproduct. nih.gov The reaction of pyrazole with morpholine-4-carbonyl chloride provides a direct route to this compound.

Alternatively, other activated carbonyl donors can be employed. For instance, reacting morpholine with a phosgene equivalent, such as triphosgene, can generate a highly reactive intermediate in situ, which then reacts with the pyrazole to form the carbamate. Another approach involves the use of carbamoylating agents like 1,1'-carbonyldiimidazole (CDI). First, morpholine reacts with CDI to form an activated morpholine-1-carbonyl-1H-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the pyrazole, yielding the target compound and imidazole as a byproduct.

Table 2: Reagents for the Introduction of the Morpholine-4-carboxylate Moiety

| Carbonyl Donor | Reactant | Product |

| Morpholine-4-carbonyl chloride | Pyrazole | This compound |

| Triphosgene and Morpholine | Pyrazole | This compound |

| 1,1'-Carbonyldiimidazole and Morpholine | Pyrazole | This compound |

Regioselective Attachment of the Morpholine Moiety to the Pyrazole Nitrogen

The regioselective synthesis of N-substituted pyrazoles is a critical step in determining the pharmacological profile of the resulting compounds. The attachment of the morpholine moiety to one of the nitrogen atoms of the pyrazole ring can lead to different isomers, each with potentially distinct biological activities. The primary challenge lies in controlling the site of substitution on the pyrazole ring, which has two reactive nitrogen atoms.

Several strategies have been developed to achieve regioselectivity in the N-acylation of pyrazoles. One common approach involves the reaction of a pre-formed pyrazole with a morpholine-containing acylating agent. The regioselectivity of this reaction is influenced by several factors, including the substitution pattern on the pyrazole ring, the nature of the acylating agent, and the reaction conditions. For instance, the presence of bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, thereby directing the incoming acyl group to the other, more accessible nitrogen. mdpi.com

Another method to control regioselectivity is through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov By carefully selecting the starting materials, the position of the substituents on the final pyrazole ring can be predetermined. For example, the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers. However, by modifying the reaction conditions or using specific catalysts, the formation of one isomer can be favored over the other. mdpi.com

The use of protecting groups is another effective strategy to ensure regioselective N-substitution. One of the nitrogen atoms of the pyrazole can be temporarily blocked with a protecting group, allowing the other nitrogen to be acylated. Subsequent removal of the protecting group yields the desired N-substituted pyrazole with high regioselectivity.

Specific Synthetic Routes for this compound

The synthesis of this compound can be achieved through several routes. One direct approach involves the reaction of pyrazole with morpholine-4-carbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and base can significantly impact the yield and purity of the product.

A common synthetic pathway is illustrated below:

Scheme 1: Synthesis of this compound

In this reaction, pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of morpholine-4-carbonyl chloride. The reaction is often performed in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Analogues of this compound can be synthesized by employing substituted pyrazoles or modified morpholine derivatives. For instance, using a 3-substituted pyrazole in the reaction with morpholine-4-carbonyl chloride would yield the corresponding 3-substituted-1H-pyrazol-1-yl morpholine-4-carboxylate. researchgate.net

Optimization of Reaction Conditions and Yields in Laboratory Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and reaction time.

The selection of an appropriate base is critical for the N-acylation of pyrazole. Common bases include organic amines like triethylamine and pyridine, as well as inorganic bases such as potassium carbonate. The strength and solubility of the base can influence the reaction rate and the formation of byproducts.

The reaction temperature is another important factor. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to decomposition of the reactants or products, or the formation of unwanted side products. Therefore, careful control of the temperature is necessary to achieve the optimal balance between reaction rate and product purity.

The reaction time must also be optimized to ensure the reaction goes to completion without significant product degradation. Monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables on the reaction yield. This allows for the identification of the optimal set of conditions with a minimal number of experiments.

Below is a table summarizing the impact of various parameters on the synthesis of pyrazole derivatives, which can be applied to the synthesis of the target compound.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | Influences solubility of reactants and can affect reaction rate and selectivity. | Screen a range of aprotic and protic solvents to find the one that gives the best yield and purity. |

| Base | Neutralizes acid byproduct and can influence the nucleophilicity of the pyrazole. | Test various organic and inorganic bases of different strengths. |

| Temperature | Affects the rate of reaction and the formation of byproducts. | Conduct the reaction at different temperatures to find the optimal balance between rate and selectivity. |

| Reaction Time | Determines the extent of conversion of reactants to products. | Monitor the reaction progress over time to determine the point of maximum yield. |

| Catalyst | Can increase the reaction rate and improve selectivity. | Investigate the use of different catalysts, such as Lewis acids or phase-transfer catalysts. |

By carefully optimizing these parameters, the laboratory-scale synthesis of this compound and its analogues can be made more efficient and cost-effective.

Spectroscopic and Structural Elucidation of 1h Pyrazol 1 Yl Morpholine 4 Carboxylate and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 1H-Pyrazol-1-yl morpholine-4-carboxylate.

The ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. The expected chemical shifts for this compound are predicted based on analogous structures found in the literature.

Proton (¹H) NMR: The pyrazole (B372694) ring is expected to show three distinct proton signals. The proton at the C5 position (H-5) would likely appear furthest downfield, influenced by the adjacent nitrogen and the electron-withdrawing carbonyl group. The H-3 proton would be next, followed by the H-4 proton, which typically appears most upfield for a pyrazole ring. The morpholine (B109124) ring protons are expected to appear as two multiplets in the range of 3.5-3.8 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms. Due to the restricted rotation around the amide C-N bond, these signals could be broadened or even appear as distinct sets of signals at lower temperatures.

Carbon (¹³C) NMR: The carbonyl carbon of the carboxylate group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The carbons of the pyrazole ring (C-3, C-4, and C-5) will have distinct signals, with C-3 and C-5 appearing further downfield than C-4 due to their proximity to the nitrogen atoms mdpi.com. The morpholine ring carbons would typically resonate around 40-50 ppm for the carbons adjacent to the nitrogen and 65-70 ppm for the carbons adjacent to the oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyrazole H-3 | ~8.0 - 8.4 | ~144 - 146 |

| Pyrazole H-4 | ~6.5 - 6.7 | ~109 - 111 |

| Pyrazole H-5 | ~7.8 - 8.0 | ~130 - 132 |

| Morpholine -CH₂-N- | ~3.6 - 3.8 (broad) | ~45 - 50 |

| Morpholine -CH₂-O- | ~3.7 - 3.9 (broad) | ~66 - 68 |

| Carbonyl C=O | - | ~167 - 169 |

Note: These are predicted values based on data from related N-acyl pyrazole and morpholine derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H-3, H-4, and H-5 of the pyrazole ring, confirming their adjacent positions. It would also show correlations between the different sets of protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal of the pyrazole and morpholine rings to its corresponding carbon signal, confirming the assignments in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across quaternary carbons and heteroatoms. Key long-range correlations would be observed from the pyrazole protons (H-3, H-4, H-5) to the carbonyl carbon, unequivocally linking the pyrazole ring to the morpholine-4-carboxylate moiety. Correlations from the morpholine protons adjacent to the nitrogen to the carbonyl carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this achiral molecule, NOESY would primarily confirm through-space correlations consistent with the established connectivity, for instance, between the pyrazole H-5 proton and the morpholine protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization of Functional Groups

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. For N-acyl pyrazoles, this band typically appears in the region of 1700-1720 cm⁻¹ mdpi.commdpi.com. Other characteristic absorptions would include C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic morpholine ring, C=N and C=C stretching vibrations from the pyrazole ring between 1500-1600 cm⁻¹, and C-O and C-N stretching vibrations from the morpholine and carboxylate groups at lower wavenumbers mdpi.com.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The aromatic ring vibrations of the pyrazole moiety often give rise to strong Raman signals.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O | Stretch | 1700 - 1720 | Medium |

| C-H (Pyrazole) | Stretch | 3100 - 3150 | Strong |

| C-H (Morpholine) | Stretch | 2850 - 2960 | Medium |

| C=C / C=N (Pyrazole) | Ring Stretch | 1500 - 1600 | Strong |

| C-O-C (Morpholine) | Asymmetric Stretch | 1110 - 1130 | Weak |

| C-N (Amide) | Stretch | 1250 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₁N₃O₂), the calculated monoisotopic mass would be precisely measured to within a few parts per million (ppm), confirming the molecular formula mdpi.com. The fragmentation pattern observed in the mass spectrum would also provide structural information. Typical fragmentation pathways for N-acyl pyrazoles might involve the cleavage of the bond between the carbonyl carbon and the pyrazole nitrogen, leading to ions corresponding to the pyrazole ring and the morpholine-4-carbonyl cation researchgate.netresearchgate.net.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive solid-state structure of the molecule. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Based on crystal structures of similar N-acyl pyrazole derivatives, the pyrazole ring itself is expected to be planar cardiff.ac.ukresearchgate.net. The analysis would reveal the dihedral angle between the plane of the pyrazole ring and the plane of the carboxylate group. The morpholine ring is expected to adopt a stable chair conformation cardiff.ac.ukresearchgate.net. The crystal packing would be determined by intermolecular forces such as hydrogen bonds and π-π stacking interactions if applicable.

Table 3: Expected Key Structural Parameters from X-ray Crystallography

| Parameter | Expected Value |

| Pyrazole Ring | Planar |

| Morpholine Ring | Chair Conformation |

| C=O Bond Length | ~1.22 Å |

| C(carbonyl)-N(pyrazole) Bond Length | ~1.38 Å |

| C(carbonyl)-N(morpholine) Bond Length | ~1.36 Å |

| Dihedral Angle (Pyrazole/Carbonyl) | Variable, depending on packing forces |

Note: Values are based on data from structurally related compounds.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Elucidation (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) or other chiroptical spectroscopic techniques. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter on the pyrazole or morpholine ring, then chiroptical methods like ECD would be essential for determining the absolute configuration of the stereogenic center(s). The experimental ECD spectrum would be compared with a theoretically calculated spectrum to assign the stereochemistry.

Theoretical and Computational Chemistry Studies on 1h Pyrazol 1 Yl Morpholine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. eurasianjournals.com By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For compounds containing pyrazole (B372694) and morpholine (B109124) moieties, theoretical calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. asianpubs.orgresearchgate.net

The optimization process seeks the lowest energy conformation of 1H-Pyrazol-1-yl morpholine-4-carboxylate, providing a detailed three-dimensional structure. This optimized geometry is crucial for understanding the molecule's stability and serves as the foundation for subsequent computational analyses. researchgate.net Theoretical calculations for similar heterocyclic systems have shown excellent agreement with experimental data, validating the predictive power of this approach. asianpubs.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents expected ranges for bond lengths and angles based on DFT studies of similar pyrazole and morpholine structures. Actual values require specific calculations for the title compound.

| Parameter | Bond/Angle | Expected Value (Å or °) |

|---|---|---|

| Bond Length (Å) | N-N (Pyrazole) | ~1.35 |

| C=O (Carboxylate) | ~1.21 | |

| C-O (Morpholine) | ~1.43 | |

| N-C (Morpholine) | ~1.46 | |

| Bond Angle (°) | C-N-C (Morpholine) | ~110 |

| O-C-N (Carboxylate) | ~125 | |

| C-N-N (Pyrazole) | ~112 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, indicating sites of nucleophilicity, while the LUMO is the electron-accepting orbital, highlighting electrophilic regions. youtube.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring system, while the LUMO may be distributed across other parts of the molecule, such as a carboxylate group. nih.govjcsp.org.pk Studies on similar pyrazole-morpholine compounds have reported energy gaps of around 4.26 eV, indicating significant stability. asianpubs.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties (Hypothetical Data) Values are illustrative and based on typical results for pyrazole-carboxylate derivatives.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.2 |

| Energy Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and predict the reactive behavior of a molecule. uni-muenchen.dereadthedocs.io The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. wolfram.com Green and yellow areas represent regions of near-zero or slightly negative potential, respectively. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the carbonyl group and the morpholine ring, as well as the pyridine-like nitrogen of the pyrazole ring. researchgate.net These sites represent the most likely centers for electrophilic interactions. Conversely, the hydrogen atoms attached to the rings would exhibit the most positive potential (blue), making them susceptible to nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into intramolecular charge transfer, hyperconjugative interactions, and bonding. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). asianpubs.org

Table 3: Plausible NBO Donor-Acceptor Interactions and Stabilization Energies (Hypothetical Data) This table illustrates the type of interactions NBO analysis would reveal for the title compound.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) on Morpholine | σ(N-C) | n → σ | ~ 5.0 |

| LP(N) on Pyrazole | π(C=C) | n → π | ~ 20.0 |

| LP(O) on Carbonyl | σ(N-C) | n → σ | ~ 2.5 |

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. nih.gov These indices provide a quantitative measure of the molecule's stability and reactivity profile.

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The ability to attract electrons.

Chemical Hardness (η = (I - A) / 2): Resistance to charge transfer.

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω = μ² / 2η, where μ = -χ): A measure of the electrophilic power of a molecule.

These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure with biological activity. nih.gov

Table 4: Calculated Global Reactivity Descriptors (Hypothetical Data) Calculated from the illustrative HOMO/LUMO values in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.2 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.465 |

| Electrophilicity Index (ω) | 4.40 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. eurasianjournals.com MD simulations track the atomic movements of the molecule in a simulated environment (e.g., in water), providing insights into its conformational flexibility, stability, and interactions. nih.govmdpi.com

Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule to a specific biological target, typically a protein or enzyme. ijpbs.com Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, often by inhibiting enzymes like kinases or cyclooxygenase (COX). mdpi.comnih.gov

A docking study of this compound would involve placing the molecule into the active site of a relevant protein target. The results would be scored based on binding energy, which indicates the stability of the ligand-protein complex. nih.gov The analysis would also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov For instance, the carbonyl oxygen and pyrazole nitrogens could act as hydrogen bond acceptors, while the ring systems could engage in hydrophobic or π-stacking interactions. mdpi.comresearchgate.net These studies are instrumental in the rational design of new therapeutic agents. researchgate.net

Reactivity and Mechanistic Investigations of 1h Pyrazol 1 Yl Morpholine 4 Carboxylate

Mechanistic Pathways of Carbamate Formation and Hydrolysis

The formation of 1H-Pyrazol-1-yl morpholine-4-carboxylate typically proceeds via a nucleophilic substitution reaction. The pyrazole (B372694) ring, acting as a nucleophile through its N1 nitrogen, attacks the electrophilic carbonyl carbon of a suitable morpholine-derived precursor, such as morpholine-4-carbonyl chloride. The reaction is generally facilitated by a non-nucleophilic base to neutralize the liberated acid (e.g., HCl), driving the equilibrium towards product formation.

The hydrolysis of the carbamate linkage in this compound is a critical aspect of its reactivity profile. This process, which results in the cleavage of the N-C(O) bond to yield pyrazole and morpholine (B109124) (with subsequent decomposition of the carbamic acid to CO2), can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonated pyrazole acting as a good leaving group, yields the final products.

Base-Catalyzed Hydrolysis: In alkaline media, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the pyrazolide anion, a relatively stable leaving group due to the aromaticity of the pyrazole ring, results in the formation of morpholine-4-carbamic acid, which then decarboxylates. Studies on related N-acylimidazoles suggest that the base-catalyzed pathway is often highly efficient iaea.org. The cleavage of the NH-CO bond is a known pathway for carbamate hydrolysis, particularly when promoted by factors like metal coordination researchgate.net.

Regioselectivity and Stereoselectivity in Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the substituent at the N1 position significantly influences the regioselectivity of these reactions.

Electrophilic Substitution: The morpholine-4-carboxylate group attached to the N1 nitrogen is an electron-withdrawing group due to the carbonyl moiety. This group deactivates the pyrazole ring towards electrophilic attack compared to unsubstituted pyrazole. The deactivation reduces the electron density at the C3 and C5 positions through resonance. Consequently, electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, is directed predominantly to the C4 position, which is least deactivated. This regiochemical outcome is a well-established principle in pyrazole chemistry acs.org.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally unfavorable due to its high electron density. For such reactions to occur on this compound, the ring typically requires activation by strongly electron-withdrawing groups (e.g., a nitro group) at positions C3, C4, or C5. Without such activation, forcing conditions would be necessary, and the reactions may lack selectivity. Theoretical studies on other nitrogen heterocycles have shown that the site of nucleophilic attack is governed by factors such as the LUMO coefficient on the ring carbons nih.gov.

Stereoselectivity is not a factor in substitutions on the aromatic pyrazole ring itself, but it could become relevant if chiral centers are present in substituents introduced to the molecule.

Role of the Morpholine Moiety in Directing Reactivity

The morpholine-4-carboxylate moiety plays a crucial dual role in modulating the reactivity of the molecule.

Steric Influence: The morpholine group is sterically bulky. While its direct steric hindrance on the C3 and C5 positions of the pyrazole ring is modest due to the separation by the carbonyl group, it can influence the approach of reagents, particularly in reactions involving transition states with significant steric demands.

The morpholine ring itself is generally stable, but the oxygen and nitrogen heteroatoms provide potential sites for coordination with Lewis acids, which could alter the electronic properties and reactivity of the entire molecule under specific catalytic conditions.

Stability and Degradation Profiles under Varied Reaction Conditions

Thermal Stability: Pyrazole and its derivatives are known for their high thermal stability due to the aromaticity of the ring iaea.org. Theoretical calculations on related pyrazole-morpholine compounds have suggested significant stability, indicated by a large HOMO-LUMO energy gap researchgate.net. The compound is expected to be a stable solid under standard temperature and pressure. Degradation under thermal stress would likely initiate at the weakest bond, the N-C(O) carbamate bond, before the pyrazole ring itself ruptures.

Chemical Stability and Degradation: The primary route of chemical degradation is the hydrolysis of the carbamate bond, as detailed in section 5.1. The rate of this degradation is highly dependent on the pH of the medium.

Neutral Conditions (pH ≈ 7): The compound is expected to exhibit reasonable stability.

Acidic Conditions (pH < 4): Hydrolysis is expected to be accelerated.

Basic Conditions (pH > 10): Hydrolysis is also significantly accelerated.

The stability profile under varied pH conditions is a critical parameter for its handling and application. The table below presents hypothetical degradation data based on studies of related heterocyclic carbamates and esters.

| Condition | Temperature (°C) | Half-life (t1/2) |

|---|---|---|

| 0.1 M HCl (aq) | 25 | ~ 2 hours |

| Phosphate Buffer (pH 7.4) | 25 | > 48 hours |

| 0.1 M NaOH (aq) | 25 | ~ 30 minutes |

| Phosphate Buffer (pH 7.4) | 50 | ~ 12 hours |

Reaction Kinetics and Thermodynamics of Key Transformations

The kinetics of the hydrolysis of this compound are expected to follow patterns observed for other N-acyl heterocycles iaea.org. The reaction rate can be expressed by the following equation:

kobs = kH+[H+] + k0 + kOH-[OH-]

where kobs is the observed pseudo-first-order rate constant, kH+ is the second-order rate constant for acid catalysis, k0 is the rate constant for spontaneous hydrolysis, and kOH- is the second-order rate constant for base catalysis.

For most related compounds, the spontaneous hydrolysis rate (k0) is negligible. The reaction is dominated by the acid- and base-catalyzed pathways. Kinetic studies on similar substrates show that the deacylation step is often rate-limiting nih.gov.

The table below summarizes the expected kinetic parameters for the hydrolysis reaction under different catalytic domains.

| Parameter | Description | Expected Value Range |

|---|---|---|

| kH+ | Second-order rate constant for acid catalysis | 10-2 - 10-1 M-1s-1 |

| kOH- | Second-order rate constant for base catalysis | 101 - 102 M-1s-1 |

| Ea | Activation Energy | 50 - 70 kJ/mol |

| ΔG | Gibbs Free Energy of Hydrolysis | -20 to -40 kJ/mol |

Derivatization Strategies and Scaffold Applications of 1h Pyrazol 1 Yl Morpholine 4 Carboxylate in Organic Synthesis

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole core is amenable to a wide range of chemical modifications, allowing for the systematic modulation of its electronic and steric properties. The ring system consists of two nitrogen atoms and three carbon atoms (C3, C4, and C5), each offering opportunities for functionalization.

While the title compound specifies a substituent at the N1 position of the pyrazole ring, the N-alkylation and N-arylation of the pyrazole N-H bond is a fundamental step in the synthesis of many precursors and analogues. The regioselectivity of these reactions is a key challenge, as substitutions can occur at either the N1 or N2 nitrogen in an unsymmetrical pyrazole.

Typically, N-alkylation is achieved by deprotonating the pyrazole with a base, followed by the addition of an alkyl halide electrophile. semanticscholar.org However, a variety of alternative methods have been developed to improve yields and control regioselectivity. semanticscholar.org An acid-catalyzed method utilizing trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), provides a powerful route to N-alkyl pyrazoles. semanticscholar.orgmdpi.com This method is effective for introducing benzylic, phenethyl, and benzhydryl groups. semanticscholar.orgmdpi.com Other advanced methods include Mitsunobu reactions and transition-metal-catalyzed processes. semanticscholar.org For N-arylation, Ullmann-type coupling reactions, often catalyzed by copper, are common, though catalyst-free methods using a combination of potassium hydroxide and DMSO have also been reported. researchgate.netsemanticscholar.org

| Reaction Type | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| Classical N-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Deprotonation of pyrazole N-H followed by nucleophilic attack on the alkyl halide. Often yields a mixture of N1 and N2 isomers. | semanticscholar.org |

| Acid-Catalyzed N-Alkylation | Trichloroacetimidate Electrophiles, Brønsted Acid (e.g., CSA) | Provides ready access to N-alkyl pyrazoles, particularly with benzylic and related electrophiles. | semanticscholar.orgmdpi.com |

| Mitsunobu Reaction | Alcohol (R-OH), DEAD, PPh₃ | Allows for the alkylation of pyrazoles under mild conditions. | semanticscholar.org |

| N-Arylation | Aryl Halide, Copper or Palladium Catalyst, Base | Transition-metal-catalyzed cross-coupling to form N-aryl pyrazoles. | researchgate.net |

The carbon atoms of the pyrazole ring can be functionalized through various reactions, including electrophilic substitution and metal-catalyzed cross-coupling. The reactivity of each position depends on the substituents already present on the ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of pyrazoles, typically occurring at the C4 position. nih.gov This reaction utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO), which serves as a versatile handle for further transformations. nih.govchim.it Halogenation, nitration, and sulfonation are also common electrophilic substitution reactions.

For the introduction of carbon-carbon and carbon-heteroatom bonds, transition-metal-catalyzed cross-coupling reactions are indispensable. A pre-functionalized pyrazole, for instance, a bromo- or iodo-pyrazole, can be coupled with a wide array of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling) to install diverse substituents at the C3, C4, or C5 positions. nih.govnih.gov

| Position | Reaction Type | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| C4 | Vilsmeier-Haack Formylation | POCl₃, DMF | Introduction of a formyl group (-CHO). | nih.gov |

| C3, C4, or C5 | Halogenation | NBS, NCS, I₂ | Introduction of Br, Cl, or I atoms. | researchgate.net |

| C4 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂). | researchgate.net |

| C3, C4, or C5 | Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | Formation of a C-C bond with an aromatic or heterocyclic moiety. | nih.gov |

Building upon the principles of cross-coupling, a vast library of heterocyclic and aromatic groups can be appended to the pyrazole scaffold. This strategy is central to drug discovery efforts, as it allows for the exploration of structure-activity relationships by systematically varying the appended moieties.

The Suzuki coupling is particularly powerful for this purpose, enabling the linkage of pyrazoles to phenyl, pyridyl, quinolinyl, and other (hetero)aromatic systems. nih.govmdpi.com For example, a 4-bromopyrazole derivative can be reacted with an appropriately substituted arylboronic acid in the presence of a palladium catalyst to yield a 4-arylpyrazole. nih.gov Similarly, pyrazole derivatives can be synthesized through cyclocondensation reactions that incorporate aromatic or heterocyclic aldehydes as starting materials, directly embedding these moieties into the final structure. dergipark.org.tr The synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through one-pot reactions involving Huisgen zwitterions, dialkyl azodicarboxylates, and substituted allenoates. nih.gov

| Synthetic Method | Key Reagents | Appended Moiety Example | Reference |

|---|---|---|---|

| Suzuki Coupling | Halogenated Pyrazole, Arylboronic Acid, Pd Catalyst | Phenyl, p-Tolyl, Naphthyl | nih.gov |

| Cyclocondensation | Hydrazine, Heterocyclic β-Diketone | Thiophene, Furan | dergipark.org.trmdpi.com |

| 1,3-Dipolar Cycloaddition | Arylsydnones, α,β-Unsaturated Ketones | Trisubstituted pyrazoles with various aryl groups. | nih.gov |

| Domino Reaction | Acetylenes, Diamine, Copper(I) Iodide | Aryl groups from substituted acetylenes. | nih.gov |

Modifications of the Morpholine (B109124) Ring

The morpholine portion of the scaffold provides opportunities for introducing structural diversity and modulating pharmacokinetic properties. Modifications can include the introduction of substituents on the carbon framework or transformations at the morpholine nitrogen.

Achieving stereocontrol in the synthesis of substituted morpholines is crucial, as the stereochemistry of drug molecules can profoundly impact their biological activity. Rather than modifying the morpholine ring after its attachment to the pyrazole, a more common and effective strategy involves the use of pre-synthesized, enantiomerically pure morpholine building blocks.

For instance, the synthesis of complex molecules can start with chiral precursors like tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate. google.com In this approach, the desired stereocenter is already established in the morpholine ring. This chiral intermediate can then be coupled with a pyrazole-containing fragment, for example, through an amide bond formation, to construct the final scaffold. google.com This method ensures that the stereochemical integrity of the morpholine moiety is maintained throughout the synthesis. Asymmetric synthesis of pyrazole derivatives where nitrogen is directly bonded to a chiral center has also been developed using chiral auxiliaries like tert-butanesulfinamide. nih.gov

In many synthetic schemes, the morpholine nitrogen is protected, often as a carbamate, to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, as seen in intermediates like tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate. google.com This protecting group is stable under many reaction conditions but can be readily removed to liberate the secondary amine.

The deprotection of a Boc-protected morpholine is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). google.com Once the N-H bond is unmasked, the free secondary amine can undergo a variety of subsequent transformations. These include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides, reductive amination with aldehydes or ketones, and urea or sulfonamide formation. This two-step sequence of deprotection followed by re-functionalization provides a robust and flexible method for diversifying the morpholine portion of the scaffold, allowing for the introduction of a wide range of functional groups.

Transformations of the Carbamate Linkage.

The carbamate moiety in "1H-Pyrazol-1-yl morpholine-4-carboxylate" serves as a key functional handle for a variety of chemical transformations. These modifications can lead to the generation of diverse libraries of compounds with altered electronic and steric properties.

Conversion to Other Carbonyl Derivatives (e.g., ureas, amides).

The conversion of carbamates into other carbonyl derivatives, such as ureas and amides, is a valuable transformation in synthetic chemistry. One effective method for the direct conversion of carbamates to ureas involves the use of aluminum amide complexes. This approach avoids the need for hazardous reagents like phosgene and can be applied to a variety of carbamate-protected primary or secondary amines for reaction with different amine nucleophiles. organic-chemistry.org The reaction of a carbamate with an amine in the presence of a stoichiometric amount of trimethylaluminum can proceed at room temperature or with mild heating to produce bi-, tri-, or tetra-substituted ureas in good to excellent yields. organic-chemistry.org

This methodology is particularly advantageous as it often requires minimal purification steps. organic-chemistry.org The reactivity of this conversion is influenced by the nature of the substituents on the carbamate and the nucleophilicity and steric hindrance of the reacting amine. organic-chemistry.org Isopropenyl carbamates have also been demonstrated to react cleanly and irreversibly with amines to furnish unsymmetrical ureas in high yields, a method well-suited for the rapid generation of compound libraries. acs.org Another approach involves the initial conversion of carbamates to isocyanates, which can then react with amines to form ureas. acs.org

The following table illustrates the potential conversion of a model carbamate to various ureas using different amines, based on established methodologies.

| Carbamate Substrate | Amine | Product | Yield (%) |

| Model N-Aryl Carbamate | Aniline | N-Aryl-N'-phenylurea | 85 |

| Model N-Aryl Carbamate | Benzylamine | N-Aryl-N'-benzylurea | 90 |

| Model N-Aryl Carbamate | Piperidine | 1-(N-Arylcarbamoyl)piperidine | 78 |

| Model N-Aryl Carbamate | Diethylamine | 1-Aryl-3,3-diethylurea | 82 |

This table is illustrative and based on representative yields for the conversion of carbamates to ureas using methods like those involving aluminum amides.

Reduction of the Carbamate Moiety.

The reduction of the carbamate group offers a pathway to N-methylated pyrazoles, which are important scaffolds in various biologically active molecules. While direct reduction of carbamates can be challenging, related functionalities such as N-substituted carbonylimidazoles have been successfully reduced to N-methylamines. nih.govbeilstein-journals.org This two-step process involves an initial rapid conversion to a formamide intermediate, followed by a slower, rate-determining reduction of the formamide to the corresponding N-methylamine. nih.govbeilstein-journals.org The NaBH4/I2 system has been shown to be effective for this transformation. nih.govbeilstein-journals.org

The reactivity in this reduction is dependent on the electronic nature of the substituent on the nitrogen. N-aryl carbonylimidazoles, for instance, form stable N-aryl formamide intermediates which are less reactive in the second reduction step, thus requiring longer reaction times compared to their N-alkyl counterparts. nih.govbeilstein-journals.org

Below is a table showing representative reductions of N-substituted carbonylimidazoles to N-methylamines, which serves as an analogy for the potential reduction of the carbamate in "this compound".

| Substrate | Product | Reaction Time (h) | Yield (%) |

| N-Phenylcarbonylimidazole | N-Methylaniline | 4 | 85 |

| N-Benzylcarbonylimidazole | N-Methylbenzylamine | 1 | 92 |

| N-(4-Chlorophenyl)carbonylimidazole | N-Methyl-4-chloroaniline | 4.5 | 88 |

| N-Cyclohexylcarbonylimidazole | N-Methylcyclohexylamine | 1.5 | 90 |

This table is based on the reduction of analogous N-substituted carbonylimidazoles to demonstrate the feasibility of reducing a C-N=O moiety.

Utilization as a Building Block in the Synthesis of Complex Heterocyclic Systems.

The pyrazole ring is a well-established and valuable building block in the synthesis of a wide variety of fused and linked heterocyclic systems. chim.it Aminopyrazoles, for example, are extensively used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with various 1,3-bis-electrophiles to construct fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it

While "this compound" itself is not an aminopyrazole, its pyrazole core can be functionalized to introduce reactive handles, or the entire molecule can be used in reactions that tolerate the carbamate group. For instance, functionalization of the pyrazole ring at the 4-position, a common strategy in pyrazole chemistry, could introduce groups that can participate in subsequent cyclization reactions. nih.gov

The pyrazole scaffold can be incorporated into more complex systems through various synthetic strategies, including:

Cyclocondensation Reactions: Utilizing functionalized pyrazole derivatives with other bifunctional molecules to build new rings.

Cross-Coupling Reactions: Employing palladium or copper catalysis to form C-C or C-N bonds between the pyrazole ring and other aromatic or heteroaromatic systems.

Multicomponent Reactions: Combining several reactants in a one-pot synthesis to efficiently construct complex molecules containing the pyrazole core. ias.ac.in

An example of the utility of a pyrazole building block is the synthesis of pyrazolo[3,4-b]quinolines from 5-chloro-4-formylpyrazoles and aromatic amines. mdpi.com This highlights how a pre-functionalized pyrazole can serve as a key component in the annulation of another heterocyclic ring.

The following table provides examples of complex heterocyclic systems synthesized from pyrazole-based building blocks.

| Pyrazole Building Block | Reactant(s) | Resulting Heterocyclic System |

| 5-Amino-3-methyl-1-phenylpyrazole | Ethyl acetoacetate | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |

| 5-Amino-1H-pyrazole-4-carbonitrile | Guanidine | 5,7-Diaminopyrazolo[1,5-a]pyrimidine |

| 3-Amino-1H-pyrazole-4-carboxamide | Diethyl malonate | Pyrazolo[3,4-d]pyrimidine-4,6-dione |

| 5-Chloro-4-formyl-1-phenylpyrazole | Aniline | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline |

This table illustrates the versatility of pyrazole derivatives as precursors to a variety of fused heterocyclic systems.

Structure Activity Relationship Sar Studies of 1h Pyrazol 1 Yl Morpholine 4 Carboxylate Derivatives

Influence of Pyrazole (B372694) Substitutions on Biological Interactions

The pyrazole ring, a core component of this compound class, offers multiple positions (C3, C4, and C5) for substitution, each playing a critical role in modulating biological interactions. SAR studies have begun to elucidate how modifications at these sites can significantly impact the affinity and efficacy of these derivatives.

Systematic investigations have shown that the nature of the substituent at the C3 and C5 positions of the pyrazole ring can dramatically alter the biological activity profile. For instance, the introduction of bulky or lipophilic groups at these positions can enhance binding to hydrophobic pockets within target proteins. Conversely, the incorporation of polar or hydrogen-bonding moieties can facilitate interactions with specific amino acid residues in the active site.

Impact of Morpholine (B109124) Moiety Conformation and Substitution Patterns on Activity

The morpholine moiety, while often considered a solubilizing group, plays a more intricate role in the biological activity of 1H-pyrazol-1-yl morpholine-4-carboxylate derivatives. Its conformation and substitution patterns can significantly influence how the molecule orients itself within a binding site and interacts with the target.

The chair conformation of the morpholine ring is generally the most stable, but subtle changes in its geometry can impact biological activity. The introduction of substituents on the morpholine ring can restrict its conformational flexibility, locking it into a more favorable orientation for binding. The position and nature of these substituents are critical. For example, substitutions that promote favorable steric interactions or introduce new hydrogen bonding opportunities can lead to a significant increase in potency. The morpholine ring's oxygen atom can also act as a hydrogen bond acceptor, further anchoring the molecule to its biological target. nih.gov

Rational Design of Derivatives Based on SAR Insights

The knowledge gleaned from SAR studies provides a powerful foundation for the rational design of new and improved this compound derivatives. By understanding which structural features are critical for activity, medicinal chemists can strategically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For example, if SAR data indicates that a hydrophobic pocket in the target protein is not fully occupied, a bulkier, lipophilic substituent can be introduced at the appropriate position on the pyrazole ring. Similarly, if a hydrogen bond interaction is identified as being crucial for binding, a functional group capable of forming such a bond can be incorporated into the morpholine moiety. This iterative process of design, synthesis, and biological evaluation, guided by SAR insights, accelerates the discovery of promising new drug candidates.

Application of Computational Methods in SAR Analysis and Predictive Modeling

Computational chemistry has become an indispensable tool in the SAR analysis of this compound derivatives. nih.govresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how these molecules interact with their biological targets at a molecular level.

QSAR models establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. nih.govresearchgate.netresearchgate.net These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are correlated with potency. This information can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Molecular docking simulations provide a three-dimensional visualization of how these derivatives bind to their target proteins. nih.govresearchgate.netnih.gov These simulations can predict the binding mode and affinity of a compound, and identify the key amino acid residues involved in the interaction. This detailed understanding of the binding interactions is invaluable for the rational design of more potent and selective inhibitors. By combining experimental SAR data with computational modeling, researchers can build a comprehensive picture of the molecular determinants of activity for this important class of compounds.

Research Applications of 1h Pyrazol 1 Yl Morpholine 4 Carboxylate Derivatives in Chemical Biology and Materials Science

Exploratory Studies in Enzyme Inhibition

The structural characteristics of pyrazole-morpholine derivatives make them promising candidates for enzyme inhibitors. The pyrazole (B372694) ring can engage in various non-covalent interactions within enzyme active sites, while the morpholine (B109124) moiety often improves physicochemical properties like solubility and metabolic stability, which are crucial for drug development.

Kinase Inhibition Research and Mechanistic Insights

Derivatives featuring the pyrazole scaffold are extensively studied as protein kinase inhibitors, a critical class of drugs, particularly in oncology. mdpi.comresearchgate.net Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases. nih.gov The pyrazole core acts as a versatile hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the kinase. mdpi.commdpi.com The morpholine group, in turn, can enhance selectivity and improve pharmacokinetic profiles. nih.govbohrium.com

Research has shown that modifications to the pyrazole and associated rings significantly impact potency and selectivity. For instance, in the development of mammalian target of rapamycin (B549165) (mTOR) inhibitors, replacing a simple morpholine with bridged morpholine derivatives on a pyrazolopyrimidine scaffold led to dramatic improvements in selectivity over the related PI3Kα kinase, with some analogues achieving subnanomolar mTOR IC50 values and up to 26,000-fold selectivity. nih.govbohrium.com Molecular modeling suggests this enhanced selectivity arises because a deeper pocket in mTOR can accommodate the bulkier bridged morpholines. nih.govbohrium.com

Similarly, pyrazole-based compounds have been identified as potent inhibitors for various other kinases, including:

Janus Kinases (JAKs): Ruxolitinib, an FDA-approved drug, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold and selectively inhibits JAK1 and JAK2. mdpi.com

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A series of N-(1H-pyrazol-4-yl)carboxamides were developed as highly potent and selective IRAK4 inhibitors, representing a potential treatment for inflammatory diseases. nih.gov

Aurora Kinase A: The compound 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone was identified as an inhibitor of Aurora Kinase A, though its anticancer effects in Merkel cell carcinoma were later found to be independent of this activity. mdpi.com

The mechanism of inhibition typically involves the pyrazole core forming key hydrogen bonds with the kinase's hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. Substituents on the pyrazole and other parts of the molecule then extend into adjacent pockets, determining the inhibitor's potency and selectivity profile.

| Compound/Series | Target Kinase | Key Findings | Reported Potency (IC50/Kd) |

|---|---|---|---|

| Pyrazolopyrimidine derivatives | mTOR | Bridged morpholine derivatives dramatically increased selectivity over PI3Kα. nih.govbohrium.com | Subnanomolar IC50 values. nih.govbohrium.com |

| Ruxolitinib | JAK1/JAK2 | Selective inhibitor, binds to the DFGin state of the kinase. mdpi.com | ~3 nM. mdpi.com |

| N-(1H-pyrazol-4-yl)carboxamides | IRAK4 | Highly permeable inhibitors with excellent potency and kinase selectivity. nih.gov | Data not specified. |

| Imidazo[1,2-b]pyridazine derivative | Bcr-Abl | Potent inhibitor for chronic myeloid leukemia treatment. nih.gov | 14.2 nM. nih.gov |

Investigations into Other Enzyme Targets (e.g., acetylcholinesterase, COX-2)

Beyond kinases, pyrazole-based structures are investigated for their inhibitory effects on other significant enzyme targets.

Cyclooxygenase-2 (COX-2): The pyrazole scaffold is a core component of the selective COX-2 inhibitor Celecoxib (B62257), a widely used nonsteroidal anti-inflammatory drug (NSAID). mdpi.com This has spurred research into novel pyrazole derivatives as potentially safer anti-inflammatory agents. nih.govnih.gov Studies have shown that certain 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit promising anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The mechanism involves selective binding to the COX-2 active site, where the sulfonamide or a similar group interacts with a specific side pocket, conferring selectivity over the COX-1 isoform. nih.gov

Acetylcholinesterase (AChE): Some pyrazoline derivatives have been evaluated for their potential to inhibit acetylcholinesterase, an enzyme critical in neurotransmission and a target for Alzheimer's disease therapies. researchgate.netatauni.edu.tr For example, the pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B165840) was found to have a nontoxic AChE inhibitory effect in preclinical models, suggesting potential for development as a neuroprotective agent. atauni.edu.tr

| Compound/Series | Enzyme Target | Key Findings | Reported Potency (IC50) |

|---|---|---|---|

| Substituted Pyrazole Derivatives | COX-2 | Designed as selective inhibitors with potent anti-inflammatory effects. nih.gov | 0.043–0.56 μM. nih.gov |

| AD 532 | COX-2 | Showed promising anti-inflammatory and analgesic activity with no ulcerogenic effect. nih.gov | Less potent than celecoxib in vitro. nih.gov |

| Pyrazoline Derivative B4 | Acetylcholinesterase (AChE) | Confirmed nontoxic AChE inhibitory effect in fish brain tissue. atauni.edu.tr | Data not specified. |

DNA-Binding Interaction Studies and Nucleic Acid Targeting Mechanisms

Certain pyrazole derivatives have been investigated as DNA-interactive agents, presenting an alternative mechanism for their anticancer activity beyond enzyme inhibition. nih.govjst.go.jpcncb.ac.cn Research on novel 1H-pyrazole-3-carboxamide derivatives revealed their ability to bind to the minor groove of DNA. nih.govjst.go.jp

Spectroscopic studies and viscosity measurements confirmed this interaction. The binding model suggests that the planar, rigid pyrazole-carboxamide structure can extend into the space between adjacent base pairs, stabilized by van der Waals forces and potential π-stacking interactions. jst.go.jp One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited the highest DNA-binding affinity. nih.govcncb.ac.cn

Furthermore, fluorescence quenching experiments showed that pym-5 could displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex, indicating a strong interaction that affects DNA conformation. nih.gov This derivative also demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, suggesting that DNA could be a direct therapeutic target for this class of pyrazole compounds. nih.govcncb.ac.cn In a separate line of research, pyrazoline compounds were found to inhibit the activity of the Early Growth Response-1 (EGR-1) DNA-binding domain, thereby reducing the expression of inflammatory genes. nih.gov

| Compound | Interaction Type | Key Findings | Binding Affinity (K) |

|---|---|---|---|

| pym-5 | DNA Minor Groove Binding | Highest binding affinity in its series; cleaves plasmid DNA. nih.govcncb.ac.cn | 1.06 × 10⁵ M⁻¹. nih.govcncb.ac.cn |

Mechanistic Studies of Antimicrobial and Antifungal Actions

The pyrazole scaffold is a key component in many compounds developed for their antimicrobial and antifungal properties. nih.govmdpi.commdpi.com These derivatives are often synthesized by combining the pyrazole ring with other pharmacophores known for antimicrobial activity, such as thiazole (B1198619) or chromene, to enhance their potency. nih.govorientjchem.org

While many studies focus on screening for activity, some provide insights into the mechanism of action. The antimicrobial effect is generally attributed to the ability of these heterocyclic compounds to interfere with essential cellular processes in microbes. The lipophilic nature of many pyrazole derivatives allows them to penetrate microbial cell membranes. Once inside, they may disrupt enzyme function, interfere with nucleic acid synthesis, or disrupt cell wall integrity.

Structure-activity relationship (SAR) studies highlight how different substituents on the pyrazole ring influence the spectrum and potency of antimicrobial activity. nih.gov For instance, the introduction of specific aryl groups or halogen atoms can significantly enhance activity against certain bacterial or fungal strains. mdpi.com Though detailed mechanistic pathways are often not fully elucidated, the broad applicability of pyrazole derivatives suggests they may act on multiple targets within microbial cells. orientjchem.orgmedwinpublishers.com

| Compound Series | Target Organisms | Key Findings |

|---|---|---|

| Pyrazolo-pyridazines | Bacteria and Fungi | Fused heterocyclic systems designed to combine the antimicrobial properties of both pyrazole and pyridazine (B1198779) rings. medwinpublishers.com |

| Pyrazoline-1-thiocarboxamides | Gram-positive/negative bacteria, Fungi | Showed moderate to potent antimicrobial activity. mdpi.com |

| Pyrazolo-chromenes | Bacteria and Fungi | Exhibited powerful antimicrobial and antifungal activities. orientjchem.org |

Investigations into Corrosion Inhibition Mechanisms through Adsorption Studies on Metal Surfaces

In materials science, pyrazole derivatives, particularly those containing heteroatoms like nitrogen and oxygen, are highly effective corrosion inhibitors for metals like steel in acidic environments. nih.govacs.orgsemanticscholar.orgnih.gov The inclusion of a morpholine group can further enhance this activity due to the presence of an additional oxygen atom and its good solubility. nih.govacs.org

The primary mechanism of corrosion inhibition is the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.orgnih.gov This adsorption can occur through:

Physisorption: Electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption: The sharing of electrons between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of iron atoms, forming a coordinate bond. nih.govmdpi.com

Electrochemical studies, such as potentiodynamic polarization and impedance spectroscopy, show that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govacs.orgresearchgate.net The adsorption behavior typically follows established models like the Langmuir or Temkin adsorption isotherms, which describe the relationship between inhibitor concentration and surface coverage. nih.govacs.orgnih.gov Computational studies using Density Functional Theory (DFT) have further elucidated the inhibition mechanism by correlating the electronic properties of the inhibitor molecules with their observed efficiency, confirming that regions of high electron density around the nitrogen and oxygen atoms are the active centers for adsorption. nih.govnih.gov

| Inhibitor Compound | Metal/Medium | Inhibition Efficiency (IE%) | Adsorption Mechanism |

|---|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine | C-steel / Acid | 97.8% at 100 ppm. nih.govacs.org | Mixed-type inhibitor, follows Langmuir isotherm. nih.govacs.org |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | C-steel / Acid | 98.5% at 80 ppm. nih.govacs.org | Mixed-type inhibitor, follows Temkin isotherm. nih.govacs.org |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel / 1 M HCl | 91.8% at 10⁻³ M. nih.govnih.gov | Mixed-type inhibitor, chemisorption, follows Langmuir isotherm. nih.govnih.gov |

Design and Synthesis of Ligands for Protein-Protein Interactions

Modulating protein-protein interactions (PPIs) is a challenging but increasingly important frontier in drug discovery. nih.gov PPI interfaces are typically large and flat, making them difficult to target with traditional small molecules. nih.gov However, pyrazole derivatives containing morpholine moieties have emerged as promising scaffolds for designing small-molecule PPI inhibitors.

A notable example is the development of inhibitors for the interaction between Adenomatous Polyposis Coli (APC) and Asef (a Rho Guanine Nucleotide Exchange Factor), a PPI implicated in colorectal cancer. nih.gov Through docking simulations and virtual screening, a series of novel dihydropyrazole derivatives incorporating a morpholine group were designed and synthesized. nih.gov

These compounds were evaluated for their ability to inhibit the APC-Asef interaction and for their pharmacological efficacy. One compound, 7g , demonstrated excellent anti-proliferation activity against HCT116 colon cancer cells with an IC50 of 0.10 µM, which was more potent than the approved drug Regorafenib. nih.gov This research provides a strong rationale for using the pyrazole-morpholine scaffold to create a new class of small-molecule inhibitors that can effectively target specific PPIs for therapeutic benefit. nih.gov

| Compound Series | PPI Target | Key Findings | Reported Potency (IC50) |

|---|---|---|---|

| Dihydropyrazole derivatives with morpholine | APC-Asef | Designed as potent inhibitors for colorectal cancer therapy. nih.gov | Compound 7g: 0.10 ± 0.01 μM (against HCT116 cells). nih.gov |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies for the Title Compound

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, compelling a shift away from traditional methods that are often resource-intensive and generate significant waste. Future research into the synthesis of 1H-Pyrazol-1-yl morpholine-4-carboxylate and its analogs will undoubtedly prioritize the development of more sustainable and eco-friendly methodologies.

One of the most promising areas is the advancement of photocatalytic C-H functionalization. This approach, which utilizes visible light as a renewable energy source, offers a pathway to forge C-N bonds with high atom economy. By directly coupling pyrazole (B372694) with a morpholine (B109124) precursor, photocatalysis can circumvent the need for pre-functionalized starting materials and harsh reaction conditions, thereby reducing the number of synthetic steps and the generation of hazardous byproducts. The use of novel, earth-abundant photocatalysts will be a key aspect of this research, aiming to replace expensive and toxic heavy metal catalysts.

Furthermore, the exploration of alternative green solvents is a critical research direction. Water, supercritical fluids, and bio-based solvents are being investigated as replacements for volatile organic compounds (VOCs). The development of synthetic routes that are efficient in these green solvents will significantly enhance the environmental profile of the manufacturing process for the title compound. Additionally, techniques such as microwave-assisted and ultrasound-assisted synthesis are expected to be further optimized to reduce reaction times and energy consumption.

A comparative overview of traditional versus emerging green synthetic strategies is presented in the table below.

| Parameter | Traditional Synthesis | Emerging Green Methodologies |

| Energy Source | Thermal heating | Visible light, Microwaves, Ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Water, Supercritical fluids, Bio-solvents |

| Catalysts | Heavy metals | Earth-abundant photocatalysts, Biocatalysts |

| Atom Economy | Often moderate | High |

| Waste Generation | Significant | Minimized |

| Reaction Steps | Multi-step | Fewer steps through C-H functionalization |

Advanced Computational Approaches for De Novo Design and Optimization of Derivatives

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science, enabling the de novo design and optimization of molecules with desired properties. For this compound, these in silico methods offer a rapid and cost-effective means to explore a vast chemical space and identify derivatives with enhanced biological activity or novel material characteristics.

Future research will increasingly leverage machine learning and artificial intelligence (AI) to build predictive models for structure-activity relationships (SAR) and structure-property relationships (SPR). These models, trained on large datasets of known compounds, can accurately predict the biological efficacy, pharmacokinetic profiles, and material properties of novel derivatives of the title compound. Generative models, a subset of AI, can even propose entirely new molecular structures based on a desired set of parameters, accelerating the discovery of innovative drug candidates and functional materials.

Molecular dynamics (MD) simulations will play a crucial role in understanding the conformational behavior of this compound and its derivatives, as well as their interactions with biological targets at an atomic level. These simulations provide valuable insights into the binding modes and affinities of potential drug candidates, guiding the rational design of more potent and selective molecules. Quantum mechanics (QM) calculations will also be employed to elucidate the electronic properties of these compounds, which are critical for their reactivity and function.

The table below summarizes the key computational approaches and their applications in the design and optimization of derivatives of the title compound.

| Computational Approach | Application | Predicted Properties |

| Machine Learning/AI | De novo design, SAR/SPR modeling | Biological activity, Toxicity, Solubility |

| Molecular Dynamics (MD) | Conformational analysis, Binding mode prediction | Binding affinity, Protein-ligand interactions |

| Quantum Mechanics (QM) | Electronic structure calculation | Reactivity, Spectroscopic properties |

Exploration of Novel Mechanistic Pathways in Biological and Material Systems

A deep understanding of the mechanism of action is paramount for the development of safe and effective drugs and for the rational design of new materials. While the pyrazole and morpholine moieties are known to interact with a variety of biological targets, the specific mechanistic pathways of this compound are yet to be fully elucidated.

Future research will focus on identifying the precise molecular targets of this compound and its derivatives. High-throughput screening and chemoproteomics approaches will be instrumental in identifying protein binding partners. Subsequent biophysical and structural biology studies, such as X-ray crystallography and cryo-electron microscopy, will provide detailed atomic-level insights into the interactions between the compound and its biological targets, revealing the basis of its activity.

Beyond the realm of biology, the exploration of novel mechanistic pathways in material systems is a burgeoning area of research. The unique electronic and structural features of the pyrazole and morpholine rings suggest that derivatives of the title compound could find applications in areas such as organic electronics, catalysis, and sensing. Mechanistic studies will be crucial to understand how the molecular structure of these compounds influences their material properties and to guide the design of new functional materials. For instance, the investigation of their photophysical properties could lead to the development of novel fluorescent probes or components for organic light-emitting diodes (OLEDs).

Integration of this compound into Combinatorial Chemistry Libraries